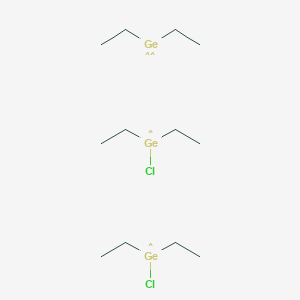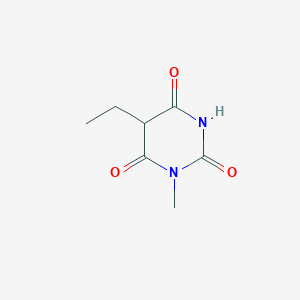![molecular formula C8H12O2S B14641845 Benzo[c]thiophene, 1,3,4,5,6,7-hexahydro-, 2,2-dioxide CAS No. 55370-42-8](/img/structure/B14641845.png)
Benzo[c]thiophene, 1,3,4,5,6,7-hexahydro-, 2,2-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzo[c]thiophene, 1,3,4,5,6,7-hexahydro-, 2,2-dioxide is a sulfur-containing heterocyclic compound It is a derivative of benzo[c]thiophene, where the sulfur atom is oxidized to form a dioxide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benzo[c]thiophene, 1,3,4,5,6,7-hexahydro-, 2,2-dioxide typically involves the oxidation of the corresponding benzo[c]thiophene derivative. One common method is the use of oxidizing agents such as hydrogen peroxide or peracids under controlled conditions to introduce the dioxide functionality.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes where the benzo[c]thiophene derivative is reacted with an oxidizing agent in the presence of a catalyst. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo further oxidation to form sulfone derivatives.
Reduction: Reduction reactions can convert the dioxide group back to a sulfide or sulfoxide.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Electrophiles such as halogens, nitro groups, and alkyl groups in the presence of catalysts like Lewis acids.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Sulfide or sulfoxide derivatives.
Substitution: Various substituted benzo[c]thiophene derivatives.
Aplicaciones Científicas De Investigación
Benzo[c]thiophene, 1,3,4,5,6,7-hexahydro-, 2,2-dioxide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a scaffold for the development of pharmaceutical drugs.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes.
Mecanismo De Acción
The mechanism of action of Benzo[c]thiophene, 1,3,4,5,6,7-hexahydro-, 2,2-dioxide involves its interaction with molecular targets such as enzymes and receptors. The dioxide group can participate in redox reactions, influencing the compound’s reactivity and interaction with biological molecules. The pathways involved may include oxidative stress response and modulation of signaling pathways.
Comparación Con Compuestos Similares
Benzo[b]thiophene: Another isomer with different substitution patterns.
Thiophene: A simpler sulfur-containing heterocycle.
Benzofuran: An oxygen analog of benzo[c]thiophene.
Uniqueness: Benzo[c]thiophene, 1,3,4,5,6,7-hexahydro-, 2,2-dioxide is unique due to the presence of the dioxide group, which imparts distinct chemical and physical properties. This makes it valuable for specific applications where oxidative stability and reactivity are desired.
Propiedades
Número CAS |
55370-42-8 |
|---|---|
Fórmula molecular |
C8H12O2S |
Peso molecular |
172.25 g/mol |
Nombre IUPAC |
1,3,4,5,6,7-hexahydro-2-benzothiophene 2,2-dioxide |
InChI |
InChI=1S/C8H12O2S/c9-11(10)5-7-3-1-2-4-8(7)6-11/h1-6H2 |
Clave InChI |
KNWWOEIBNUXLGS-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2=C(C1)CS(=O)(=O)C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


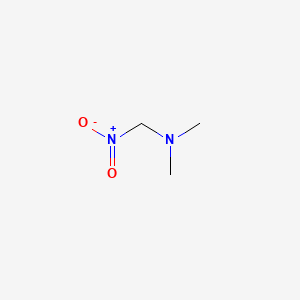
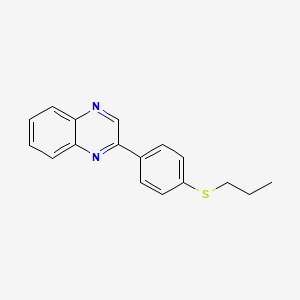
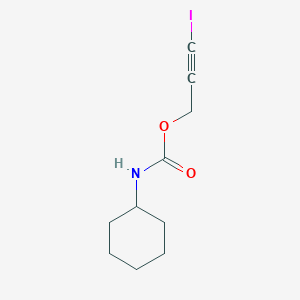
![1-[(4-Ethenylphenyl)methyl]-1,4-dihydropyridine-3-carboxamide](/img/structure/B14641801.png)
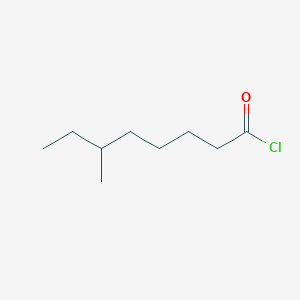
![1-[2-(2H-1,3-Benzodioxol-5-yl)ethyl]piperidine](/img/structure/B14641809.png)

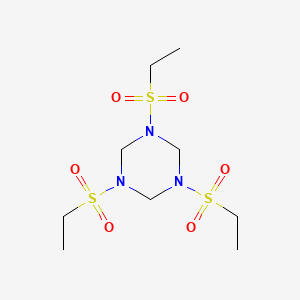
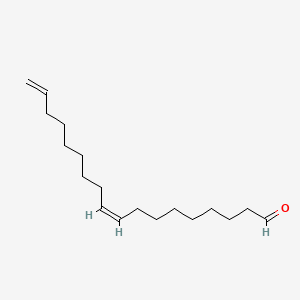
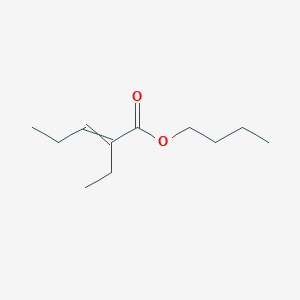
![8-[3-(1-Hydroxyoct-2-EN-1-YL)oxiran-2-YL]octanoic acid](/img/structure/B14641839.png)
![Acetamide, N-[4-(heptyloxy)phenyl]-](/img/structure/B14641847.png)
